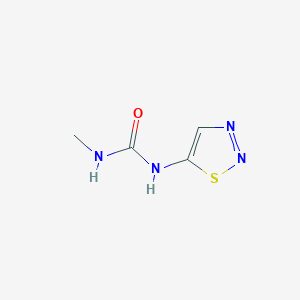

N-Methyl-N'-1,2,3-thiadiazol-5-ylurea

Description

Structure

3D Structure

Properties

CAS No. |

51707-62-1 |

|---|---|

Molecular Formula |

C4H6N4OS |

Molecular Weight |

158.18 g/mol |

IUPAC Name |

1-methyl-3-(thiadiazol-5-yl)urea |

InChI |

InChI=1S/C4H6N4OS/c1-5-4(9)7-3-2-6-8-10-3/h2H,1H3,(H2,5,7,9) |

InChI Key |

WPLACKGYQTURBS-UHFFFAOYSA-N |

SMILES |

CNC(=O)NC1=CN=NS1 |

Canonical SMILES |

CNC(=O)NC1=CN=NS1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N Methyl N 1,2,3 Thiadiazol 5 Ylurea and Analogues

Strategies for the Synthesis of the 1,2,3-Thiadiazole (B1210528) Core Structure

The formation of the 1,2,3-thiadiazole ring is a critical step in the synthesis of the target compound. Various cyclization strategies have been developed to efficiently construct this heterocyclic system.

Cyclization Reactions in 1,2,3-Thiadiazole Synthesis (e.g., Hurd-Mori Cyclization)

The Hurd-Mori cyclization is a prominent and widely utilized method for the synthesis of 1,2,3-thiadiazoles. mdpi.comwikipedia.org This reaction involves the treatment of hydrazones, particularly those with an N-acyl or N-tosyl group, with thionyl chloride (SOCl₂). wikipedia.org The reaction proceeds through the formation of a semicarbazone intermediate, which then undergoes cyclization to yield the 1,2,3-thiadiazole ring. mdpi.com

For instance, pyrazolyl-1,2,3-thiadiazole scaffolds have been successfully synthesized using Hurd-Mori conditions. mdpi.com In this approach, pyrazolyl-phenylethanones are reacted with semicarbazide (B1199961) to form the corresponding semicarbazone, which is then cyclized with thionyl chloride to afford the desired 1,2,3-thiadiazole derivatives in good to excellent yields. mdpi.com Similarly, this method has been applied to the synthesis of thiadiazole derivatives from 2-oxoallobetulin, where the semicarbazone intermediate is cyclized using thionyl chloride. mdpi.com

The success of the Hurd-Mori reaction can be influenced by the nature of the substituents on the starting materials. For example, in the synthesis of methyl pyrrolo[2,3-d] nih.govorganic-chemistry.orgrsc.orgthiadiazole-6-carboxylates, the nature of the N-protecting group on the pyrrolidine (B122466) precursor significantly impacts the efficiency of the cyclization. nih.gov Electron-withdrawing groups, such as a methyl carbamate, have been found to give superior yields compared to electron-donating alkyl groups. nih.gov

General Approaches for Thiadiazole Ring Formation from Precursors

Beyond the Hurd-Mori reaction, several other general approaches have been developed for the formation of the 1,2,3-thiadiazole ring. These methods often utilize readily available starting materials and offer alternative synthetic pathways.

One such approach involves the reaction of N-tosylhydrazones with elemental sulfur. isres.org A facile and practical method utilizes a catalytic amount of tetrabutylammonium (B224687) iodide (TBAI) to promote the reaction between N-tosylhydrazones and sulfur, providing 1,2,3-thiadiazoles in good yields under metal-free conditions. organic-chemistry.org This serves as an improvement to the traditional Hurd-Mori reaction. organic-chemistry.org Another efficient method involves the reaction of tosylhydrazones with ammonium (B1175870) thiocyanate (B1210189) in ethanol (B145695) at room temperature, which demonstrates a wide substrate scope and good functional-group tolerance. organic-chemistry.org

Other notable methods include the Wolff synthesis and the Pechmann synthesis. isres.orgresearchgate.net Additionally, multicomponent reactions have emerged as a powerful tool for the one-step synthesis of substituted 1,2,3-thiadiazoles. mdpi.com For example, an Ugi four-component reaction has been developed for the synthesis of 5-methyl substituted thiadiazole derivatives. mdpi.com

The following table summarizes some of the key synthetic approaches for the 1,2,3-thiadiazole core:

| Method | Key Reactants | Reagents/Conditions | Product | Ref. |

| Hurd-Mori Cyclization | Hydrazones (N-acyl or N-tosyl) | Thionyl chloride (SOCl₂) | 1,2,3-Thiadiazoles | mdpi.comwikipedia.org |

| N-Tosylhydrazone Reaction | N-Tosylhydrazones, Elemental Sulfur | TBAI (catalyst) | 1,2,3-Thiadiazoles | organic-chemistry.org |

| N-Tosylhydrazone Reaction | Tosylhydrazones, Ammonium Thiocyanate | Ethanol, Room Temperature | 1,2,3-Thiadiazoles | organic-chemistry.org |

| Ugi Four-Component Reaction | Amine, Aldehyde, Thiadiazole, Isocyanide | One-pot | 5-Substituted 1,2,3-Thiadiazoles | mdpi.com |

Approaches for Urea (B33335) Moiety Formation and N-Substitution

The formation of the N-methyl-N'-urea moiety attached to the 1,2,3-thiadiazole ring is the second crucial phase in the synthesis of the target compound. This typically involves the generation of an isocyanate intermediate followed by its reaction with an appropriate amine.

Reaction of 1,2,3-Thiadiazol-5-ylisocyanates with Amines

A common and direct method for the synthesis of N-substituted ureas involves the reaction of an isocyanate with an amine. wikipedia.orgrsc.org In the context of N-Methyl-N'-1,2,3-thiadiazol-5-ylurea, this would entail the reaction of 1,2,3-thiadiazol-5-ylisocyanate with methylamine (B109427). This nucleophilic addition of the amine to the isocyanate is generally a high-yielding and straightforward reaction. wikipedia.org

The generation of unsymmetrical ureas is effectively achieved through the condensation of isocyanates with amines. wikipedia.org The isocyanate itself can be prepared from the corresponding amine by reaction with phosgene (B1210022) or a phosgene equivalent, although the toxicity of these reagents has led to the development of safer alternatives. rsc.orgnih.gov

Application of Curtius Rearrangement for Isocyanate Generation

The Curtius rearrangement is a versatile and widely used method for the conversion of carboxylic acids into isocyanates. nih.govorganic-chemistry.orgrsc.org This reaction proceeds through an acyl azide (B81097) intermediate which, upon thermal or photochemical decomposition, rearranges to form the isocyanate with the loss of nitrogen gas. organic-chemistry.org The resulting isocyanate can then be trapped in situ with an amine to form the desired urea derivative. acs.orgorganic-chemistry.org

This one-pot procedure is particularly advantageous as it avoids the isolation of the potentially hazardous isocyanate intermediate. acs.org The Curtius rearrangement is compatible with a wide variety of functional groups, making it a valuable tool in organic synthesis. acs.org For example, aromatic carboxylic acids can be converted to their corresponding acyl azides, which then undergo the Curtius rearrangement to form an isocyanate that can be trapped by an amine to yield an aromatic urea. acs.orgorganic-chemistry.org Diphenylphosphoryl azide (DPPA) is a common reagent used to facilitate the one-pot Curtius rearrangement from carboxylic acids. nih.gov

N-Acylation and N-Alkylation Strategies for Urea Derivatives

Further modification of the urea moiety can be achieved through N-acylation and N-alkylation reactions. N-acylation involves the introduction of an acyl group onto one of the nitrogen atoms of the urea. This can be accomplished by reacting the urea with an acyl chloride or anhydride, often in the presence of a base. researchgate.net For instance, a series of novel N-acyl cyclic urea derivatives have been synthesized by reacting a cyclic urea with various acyl chlorides. researchgate.net

N-alkylation involves the introduction of an alkyl group onto a urea nitrogen. While direct alkylation of ureas can sometimes lead to mixtures of products, specific conditions can be employed to achieve selective N-alkylation. google.com For example, N-substituted ureas can be alkylated using alkyl halides in the presence of a base. google.com

The following table outlines the key approaches for urea moiety formation and substitution:

| Method | Starting Material | Key Intermediate/Reagent | Product | Ref. |

| Isocyanate-Amine Reaction | 1,2,3-Thiadiazol-5-ylisocyanate, Methylamine | - | This compound | wikipedia.orgrsc.org |

| Curtius Rearrangement | 1,2,3-Thiadiazole-5-carboxylic acid | Acyl azide, Isocyanate | This compound | nih.govorganic-chemistry.orgacs.org |

| N-Acylation | Urea derivative | Acyl chloride/anhydride | N-Acyl urea derivative | researchgate.net |

| N-Alkylation | Urea derivative | Alkyl halide, Base | N-Alkyl urea derivative | google.com |

Preparation of this compound and its Key Intermediates

The synthesis of this compound is a multi-step process that hinges on the initial construction of the 1,2,3-thiadiazole heterocyclic core, followed by the formation of the urea moiety. The primary and most crucial intermediate in this pathway is 5-amino-1,2,3-thiadiazole.

Synthesis of 5-amino-1,2,3-thiadiazole:

A well-established method for the industrial preparation of 5-amino-1,2,3-thiadiazoles involves the reaction of a diazoacetonitrile with a source of hydrogen sulfide (B99878). google.com This process is typically carried out in a solvent in the presence of a base. google.com The reaction proceeds by bringing the diazoacetonitrile into contact with either hydrogen sulfide gas in the presence of a base (such as an amine or sodium methoxide) or with a salt of hydrogen sulfide, like anhydrous sodium sulfide (Na₂S). google.com The choice of solvent can include methylene (B1212753) chloride, ether, or chloroform. google.com This cyclization reaction provides a direct route to the foundational 5-amino-1,2,3-thiadiazole structure.

Formation of the Urea Linkage:

Once the key intermediate, 5-amino-1,2,3-thiadiazole, is obtained, the final step is the introduction of the N-methylurea group. Two primary strategies are employed for this transformation:

Reaction with Methyl Isocyanate: The most direct approach involves the reaction of 5-amino-1,2,3-thiadiazole with methyl isocyanate. The nucleophilic amino group of the thiadiazole attacks the electrophilic carbonyl carbon of the isocyanate, leading to the formation of the desired this compound.

Reaction via Thiadiazolyl Isocyanate Intermediate: An alternative route involves converting the amino group of the thiadiazole into an isocyanate, which then reacts with methylamine. osi.lvresearchgate.net This is commonly achieved through a Curtius rearrangement of a 1,2,3-thiadiazolylcarbonyl azide. osi.lvresearchgate.net The corresponding carboxylic acid is first converted to an acyl azide, which rearranges upon heating to yield the 1,2,3-thiadiazol-5-yl isocyanate. researchgate.net This highly reactive intermediate is typically generated in situ and immediately treated with methylamine to furnish the final product. osi.lvresearchgate.net

The following table summarizes the key synthetic transformations for the preparation of the title compound.

| Step | Starting Materials | Reagents | Key Intermediate/Product |

| 1. Heterocycle Formation | Diazoacetonitrile | Hydrogen sulfide (H₂S) and a base (e.g., sodium methoxide), or a sulfide salt (e.g., Na₂S) | 5-amino-1,2,3-thiadiazole |

| 2A. Urea Formation | 5-amino-1,2,3-thiadiazole | Methyl isocyanate (CH₃NCO) | This compound |

| 2B. Urea Formation (Alternative) | 1,2,3-Thiadiazole-5-carbonyl azide | Heat (for Curtius rearrangement), then Methylamine (CH₃NH₂) | This compound |

Directed Synthesis of Substituted this compound Derivatives

The directed synthesis of substituted derivatives of this compound allows for systematic modification of the molecule to explore structure-activity relationships. The synthetic strategies can be broadly categorized by which part of the molecule is being modified: the urea portion or the thiadiazole ring.

Modification of the Urea Moiety:

The most versatile and widely used method for generating a diverse range of analogues is the reaction between a 1,2,3-thiadiazolyl isocyanate and various primary or secondary amines. osi.lvresearchgate.net This approach allows for the introduction of a wide array of substituents on the terminal nitrogen of the urea.

Synthesis via Isocyanate: Starting from a common precursor like 4-methyl-1,2,3-thiadiazole-5-carbonyl azide, the corresponding isocyanate is generated in situ via Curtius rearrangement. researchgate.net Subsequent reaction with a diverse library of amines (alkylamines, arylamines, etc.) yields a broad class of N'-substituted N-(4-methyl-1,2,3-thiadiazol-5-yl)ureas. researchgate.net This method's key advantage is its modularity, enabling significant structural variation by simply changing the amine component. osi.lv

Modification of the Thiadiazole Ring:

Introducing substituents onto the heterocyclic ring requires different strategies, often beginning at the early stages of the synthesis.

Substituted Starting Materials: The Hurd-Mori reaction is a classic and adaptable method for synthesizing 1,2,3-thiadiazoles from hydrazones and thionyl chloride. mdpi.comresearchgate.net By starting with ketones or diketones that already contain the desired substituents, one can prepare substituted hydrazone precursors. mdpi.com These precursors are then cyclized to form substituted 1,2,3-thiadiazoles, which can be carried forward to the final urea products. mdpi.com

Multi-Component Reactions: Modern synthetic approaches, such as the Ugi four-component reaction (U-4CR), offer a streamlined route to highly substituted thiadiazole derivatives. mdpi.com These reactions combine an amine, an aldehyde, an isocyanide, and a thiadiazole component in a single step to rapidly generate complex molecules. mdpi.com This strategy is particularly effective for creating libraries of compounds with multiple points of diversity.

The table below illustrates how different substituents can be incorporated into the final structure using these directed synthetic approaches.

| Target Substitution | Synthetic Strategy | Key Reactants |

| N'-Aryl Group | Isocyanate + Amine | 1,2,3-Thiadiazol-5-yl isocyanate + Substituted Aniline |

| N'-Alkyl Group | Isocyanate + Amine | 1,2,3-Thiadiazol-5-yl isocyanate + Substituted Alkylamine |

| 4-Aryl Thiadiazole | Hurd-Mori Reaction | Substituted Aryl Ketone Hydrazone + SOCl₂ |

| 4-Alkyl Thiadiazole | Hurd-Mori Reaction | Substituted Alkyl Ketone Hydrazone + SOCl₂ |

| Highly Substituted Core | Multi-Component Reaction | Substituted Aldehyde + Substituted Amine + Isocyanide + Thiadiazole |

Stereoselective Synthesis and Chiral Resolution of Thiadiazolylurea Enantiomers

The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, chirality can be introduced into its derivatives, leading to the possibility of stereoisomers. A key type of chirality relevant to this class of compounds, particularly N-aryl analogues, is atropisomerism.

Atropisomerism in N-Aryl-N'-Thiadiazolylureas:

Atropisomerism is a form of axial chirality that arises from hindered rotation around a single bond. acs.orgnih.gov In the case of N-aryl-N'-1,2,3-thiadiazol-5-ylurea derivatives, this phenomenon can occur around the C(aryl)—N(urea) bond. researchgate.netarkat-usa.org If the aryl ring bears bulky substituents in the ortho positions, steric hindrance can restrict free rotation, causing the molecule to exist as a pair of stable, non-superimposable enantiomers (atropisomers). researchgate.net The stability of these atropisomers, and thus their ability to be isolated, depends on the energy barrier to rotation; a sufficiently high barrier (typically >100 kJ/mol) allows for separation at room temperature. arkat-usa.org

Chiral Resolution of Enantiomers:

For a racemic mixture of chiral thiadiazolylurea derivatives, separation into individual enantiomers can be achieved through several methods:

Chiral Column Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. arkat-usa.orgmdpi.com The differential interaction of the enantiomers with the chiral selector in the column allows for their separation. arkat-usa.org

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, they can often be separated by fractional crystallization. wikipedia.org The resolving agent is then removed to yield the pure enantiomers. wikipedia.org

Stereoselective Synthesis:

The direct synthesis of a single enantiomer (asymmetric or stereoselective synthesis) is often more efficient than resolving a racemic mixture. While specific protocols for thiadiazolylurea atropisomers are not extensively documented, general strategies from asymmetric catalysis can be proposed:

Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids or chiral ureas, have been successfully employed in the enantioselective synthesis of various axially chiral compounds, including styrenes and N,N'-acetals. nih.govresearchgate.netrsc.org A similar strategy could potentially be developed where a chiral catalyst controls the conformation during the formation of the C(aryl)—N bond or a subsequent functionalization step, thereby favoring the formation of one atropisomer over the other.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material, directing the stereochemical outcome of a key reaction. After the chiral center or axis is established, the auxiliary is removed.

Research into the atropisomerism of N-aryl-N'-thiadiazolylureas represents an advanced area of study, leveraging principles from physical organic chemistry and asymmetric synthesis to create stereochemically pure compounds. acs.orgnih.gov

Biological Activities and Agri Horticultural Applications of Thiadiazolylurea Derivatives

Plant Growth Regulation Properties

Thidiazuron is recognized for its powerful influence on plant growth and development, often surpassing the activity of natural cytokinins. Its effects are multifaceted, ranging from stimulating cell division in tissue culture to regulating leaf aging and abscission in whole plants. cabidigitallibrary.orgnih.gov

Thidiazuron is one of the most potent cytokinin-like substances used in plant tissue culture, facilitating the micropropagation of many plant species, including those that are difficult to regenerate (recalcitrant). cabidigitallibrary.orgresearchgate.netplantcelltechnology.com Its high activity allows for the induction of various morphogenic responses, often at concentrations much lower than those required for traditional purine-type cytokinins. nih.gov

Callus Growth and Proliferation: TDZ is widely used to induce callus formation and proliferation from various explants. frontiersin.org Studies have shown that TDZ treatment can lead to the accumulation or synthesis of natural purine (B94841) cytokinins within plant tissues, which in turn stimulates callus growth. oup.com For example, in Phaseolus lunatus, callus tissues maintained on media containing TDZ became cytokinin-autonomous, meaning they could grow without an external supply of cytokinins. wikipedia.org

Shoot Proliferation and Regeneration: A primary application of TDZ in micropropagation is the stimulation of axillary and adventitious shoot proliferation. researchgate.netplantcelltechnology.comfrontiersin.org Low concentrations (less than 1 µM) can induce greater axillary shoot development than many other cytokinins. cabidigitallibrary.org At higher concentrations (above 1 µM), it effectively stimulates the formation of adventitious shoots from various explants. cabidigitallibrary.org This property is crucial for the rapid multiplication of desired plant varieties. plantcelltechnology.com However, while highly effective at inducing shoot formation, TDZ can sometimes inhibit the subsequent elongation of these shoots, necessitating a transfer to a medium with lower TDZ levels or a less potent cytokinin. cabidigitallibrary.orgresearchgate.net

Meristem Formation and Organogenesis: TDZ promotes organogenesis, the development of organs like shoots and roots, from undifferentiated callus or explants. researchgate.netfrontiersin.org It has been shown to induce de novo shoot organogenesis at low concentrations and somatic embryogenesis at higher concentrations. researchgate.net The compound's ability to mimic both auxin and cytokinin effects contributes to its effectiveness in controlling differentiation and morphogenesis in cultured tissues. researchgate.netfrontiersin.org

Below is a table summarizing the effects of Thidiazuron on different aspects of plant tissue culture.

| Activity | Description | Key Findings | Plant Species Examples |

| Callus Induction | Stimulation of undifferentiated cell mass formation. | Induces cytokinin autonomy; promotes growth at low concentrations. oup.comwikipedia.org | Soybean, Phaseolus lunatus oup.comwikipedia.org |

| Shoot Proliferation | Induction of multiple shoots from explants. | More potent than many traditional cytokinins; effective at low concentrations (<1 µM) for axillary shoots and higher concentrations (>1 µM) for adventitious shoots. cabidigitallibrary.org | Woody plants, Raspberry, Apple cabidigitallibrary.org |

| Organogenesis | Development of organs from callus or explants. | Promotes shoot regeneration and somatic embryogenesis. plantcelltechnology.comfrontiersin.org | Vegetables, African Violet frontiersin.orgresearchgate.net |

Thidiazuron exhibits a dual role in regulating plant senescence, the process of aging in plants, which is highly dependent on the plant species and context of application.

In many species, particularly in post-harvest applications, TDZ is a potent inhibitor of leaf senescence. mdpi.com It effectively prevents leaf yellowing and extends the vase life of cut flowers like Alstroemeria and Iris by maintaining chlorophyll (B73375) content. mdpi.com A single pulse treatment with TDZ can prevent yellowing in isolated leaves for extended periods. mdpi.com This anti-senescence effect is a hallmark of its cytokinin-like activity.

Conversely, TDZ is widely used as a cotton defoliant to induce leaf abscission (shedding) before harvesting. nih.gov This seemingly contradictory effect is achieved by orchestrating a complex crosstalk between plant hormones. nih.gov In cotton, TDZ treatment upregulates ethylene (B1197577) biosynthesis and signaling while down-regulating auxin synthesis and transport. nih.gov This shift in the hormonal balance, particularly the creation of a low auxin gradient across the abscission zone, promotes the shedding of leaves. nih.gov It also reduces the accumulation of cytokinins, which can decrease the plant's sensitivity to ethylene.

Regarding stress response, studies on potato plants treated with TDZ showed that it not only delayed the progress of early blight but also decreased the plants' susceptibility to subsequent freeze damage.

Thidiazuron has been shown to influence seed germination and the initial stages of seedling growth. Its effect on germination is often concentration-dependent. Lower concentrations of TDZ in the culture medium can improve the frequency of seed germination in various species. For instance, studies on Pecteilis radiata and Carica papaya reported a stimulating effect of TDZ on in vitro seed germination. However, concentrations above an optimal level can lead to a decrease in germination rates.

Fungicidal Activity and Plant Protective Properties against Pathogens

Thidiazuron has demonstrated properties that contribute to plant protection against certain fungal pathogens. Its primary mode of action in this regard appears to be linked to its ability to delay senescence and maintain plant health, thereby reducing susceptibility to disease.

A notable study on potatoes (cv. Russet Norkotah and Atlantic) investigated the effect of TDZ on early blight, a disease caused by the fungus Alternaria solani that is often associated with leaf senescence. The research found that TDZ, when applied alone, delayed the progress of leaf necrosis caused by the disease. More significantly, when TDZ was added to common protectant fungicides like mancozeb (B1675947) and chlorothalonil-zinc, it enhanced their efficacy, extending the delay in disease progression by an additional three to five days. This suggests that by maintaining plant health and delaying aging, TDZ makes plants more tolerant to the spread of early blight.

Furthermore, research into the broader class of 1,2,3-thiadiazole (B1210528) derivatives has identified compounds with moderate to high fungicidal activity in vitro against pathogens such as B. cinerea, R. solani, and S. sclerotiorum. cabidigitallibrary.org Some derivatives have also shown significant in vivo protective properties against A. brassicicola in rape leaves, indicating that the thiadiazole chemical structure is a promising scaffold for developing new fungicides. cabidigitallibrary.org

Role as Elicitors of Plant Defense Systems

Thidiazuron can function as an elicitor, a substance that triggers defense responses in plants, leading to the production of secondary metabolites and the activation of protective enzymes. This elicitation effect is an important aspect of its biological activity beyond direct growth regulation.

In cell suspension cultures of pepper (Capsicum annuum), the application of TDZ was found to have a variable but significant effect on the accumulation of capsaicin, a secondary metabolite responsible for the pungency of chili peppers and a known defense compound. The study also observed that TDZ stimulated protein synthesis and influenced the activities of key antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and catalase (CAT). These enzymes are crucial components of the plant's defense system against oxidative stress, which often occurs during pathogen attacks.

The capacity of TDZ to induce or enhance the production of useful secondary metabolites in plant tissue cultures has been noted in several reports. By stimulating these defense-related pathways, TDZ can help enhance a plant's resilience.

Other Reported Biological Activities of Thiadiazole Derivatives (e.g., Necroptosis Inhibitors, Antiviral, Anti-inflammatory)

The thiadiazole ring is a core component of many biologically active compounds, and its derivatives exhibit a wide spectrum of pharmacological activities beyond plant growth regulation.

Necroptosis Inhibitors: Certain derivatives of the 1,2,3-thiadiazole scaffold have been identified as potent inhibitors of necroptosis, a form of programmed cell death that resembles necrosis. A series ofthiadiazole benzylamides, termed necrostatins, were found to effectively block this cell death pathway. Other studies on thiadiazole-based anticancer agents have also noted their ability to induce necrosis in cancer cell lines.

Antiviral Activity: Thiadiazole derivatives have been extensively studied for their antiviral properties against a range of human, animal, and plant viruses. Various synthesized compounds have shown activity against Tobacco Mosaic Virus (TMV), cucumber mosaic virus, herpes simplex virus, Dengue virus, and Human Immunodeficiency Virus (HIV). The antiviral potency is often influenced by the specific chemical groups attached to the thiadiazole ring.

Anti-inflammatory Activity: Numerous studies have highlighted the anti-inflammatory potential of 1,3,4-thiadiazole (B1197879) derivatives. mdpi.com Some of these compounds have exhibited anti-inflammatory effects comparable to established drugs like indomethacin (B1671933) and diclofenac (B195802) in experimental models. This activity makes the thiadiazole nucleus a subject of interest for the development of new anti-inflammatory agents.

The diverse biological activities of thiadiazole derivatives underscore the versatility of this heterocyclic structure in medicinal and agricultural chemistry.

Environmental Transformation and Degradation Pathways of Thiadiazolylurea Compounds

Photolytic Degradation Pathways in Environmental Matrices

Photolytic degradation, or photolysis, is a primary pathway for the transformation of Thidiazuron in the environment, particularly in aqueous systems. The compound contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to degradation by sunlight. guidechem.com

In water, Thidiazuron undergoes rapid, pH-dependent photolysis. guidechem.com Studies have determined that the photolysis half-life of this compound in aqueous solutions is approximately 1 to 2 hours. guidechem.com The primary transformation product identified during this process is the photoisomer 1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea. guidechem.com

Research into enhanced degradation methods has shown that photocatalysis can be an effective means of breaking down Thidiazuron. One study demonstrated that using a composite catalyst of Ag/AgCl on activated carbon (Ag/AgCl-AC) under sunlight irradiation could achieve a 94% degradation rate of Thidiazuron in a Yangtze River water matrix within 200 minutes. nih.gov The degradation was thorough, with the main end products being CO2, SO2, and H2O. nih.gov The presence of common inorganic ions (SO₄²⁻, Cl⁻, HCO₃⁻) and cations (Ca²⁺, Cu²⁺, Mg²⁺) in the water can inhibit the degradation process to varying degrees. nih.gov

Photolytic Degradation of N-Methyl-N'-1,2,3-thiadiazol-5-ylurea

| Environmental Matrix | Condition | Half-life (DT₅₀) / Degradation Rate | Key Transformation Products |

|---|---|---|---|

| Aqueous Solution | pH-dependent photolysis | ~1-2 hours | 1-phenyl-3-(1,2,5-thiadiazol-3-yl)urea |

| River Water (Yangtze River) | Sunlight with Ag/AgCl-AC catalyst | 94% degradation in 200 minutes | CO₂, SO₂, H₂O |

Hydrolytic Stability and Transformation in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. However, this compound is not expected to undergo significant hydrolysis under typical environmental conditions. guidechem.comnih.gov This stability is attributed to the absence of functional groups within its molecular structure that are susceptible to hydrolysis. guidechem.comnih.gov

Research has confirmed that Thidiazuron is hydrolytically stable at room temperature across a pH range of 5 to 9. guidechem.comnih.gov An accelerated stability study also found no degradation of the compound after being stored at 54°C for 14 days. guidechem.com This inherent stability against hydrolysis indicates that it is not a significant degradation pathway for this compound in aqueous environments.

Microbial Metabolism and Biotransformation in Soil and Water Systems

Microbial activity is a key factor in the degradation of Thidiazuron in both soil and water. Various microorganisms have been shown to metabolize this compound, leading to its biotransformation.

Studies have identified several species of microorganisms capable of degrading Thidiazuron, with Aspergillus versicolor, Torula rosea, and Flavobacter sp. being among the most active. nih.gov The primary degradation products resulting from the metabolism of Thidiazuron by these microbes are phenylurea and other unidentified water-soluble metabolites. nih.gov The algal species Oscillatoria sp. has been shown to produce radioactive carbon dioxide from labeled Thidiazuron, suggesting it can utilize the compound as an energy source. nih.gov

Aerobic soil metabolism studies indicate that the biotransformation of Thidiazuron in soil can be a slow process. In one study using three different soil types (sandy loam, loamy sand, and silt loam), a significant portion of the applied Thidiazuron remained undegraded after 160-168 days. epa.gov In the sandy loam soil, 43.2% of the initial amount was still present after 168 days. epa.gov The degradation in loamy sand and silt loam soils was even slower. epa.gov The only minor identified transformation product in this study was Thiadiazolurea. epa.gov

Microbial Degradation of this compound

| System | Microorganism(s) | Key Transformation Products | Degradation Extent |

|---|---|---|---|

| Mixed Microbial Culture | Aspergillus versicolor, Torula rosea, Flavobacter sp. | Phenylurea, Unknown water-soluble metabolites | Active degradation observed |

| Algal Culture | Oscillatoria sp. | Carbon Dioxide (from labeled Thidiazuron) | Utilization as an energy source suggested |

| Aerobic Sandy Loam Soil | Native soil microbes | Thiadiazolurea (minor) | 56.8% degradation after 168 days |

| Aerobic Loamy Sand Soil | Native soil microbes | Thiadiazolurea (minor, max 1.1%) | 31.2% degradation after 160 days |

Volatilization and Atmospheric Fate

Volatilization is the process by which a substance evaporates into the atmosphere. For this compound, this is not considered a major dissipation pathway due to its very low vapor pressure (2.3 x 10⁻¹¹ mm Hg at 25°C). guidechem.comepa.gov

Based on atmospheric models, Thidiazuron is expected to exist almost exclusively in the particulate phase in the ambient atmosphere. guidechem.com Volatilization from water surfaces is also not anticipated to be a significant fate process. nih.gov Particulate-phase Thidiazuron may be removed from the air through wet or dry deposition. guidechem.com While direct volatilization from treated surfaces appears to be minimal, agricultural practices can influence atmospheric emissions. For instance, incorporating the substance into the soil can significantly reduce its release into the atmosphere compared to surface application. nih.gov

Environmental Persistence and Dissipation Mechanisms in Agroecosystems

The environmental persistence of this compound in agroecosystems is a result of the interplay between its stability and the various degradation pathways. While photolysis can be rapid in water, its degradation in soil is considerably slower.

Field experiments have provided insights into its dissipation rates. In studies conducted in China, the half-lives of Thidiazuron were found to be between 9.76 and 12.60 days in soil, and between 2.04 and 4.81 days in fresh tobacco leaves. tandfonline.com

The slow rate of microbial degradation contributes to its persistence in soil. Aerobic soil metabolism studies have shown that a substantial percentage of the compound can remain in the soil for several months. epa.gov Extrapolations from these studies suggest that the time required for 90% degradation could be very long, indicating a high potential for persistence in certain soil environments. epa.gov Adsorption to soil particles is another key dissipation mechanism that can limit its mobility and bioavailability. epa.gov

Field Dissipation Half-Lives (DT₅₀) of this compound

| Agroecosystem Component | Half-Life (DT₅₀) Range |

|---|---|

| Soil (Open Field) | 9.76 - 12.60 days |

| Fresh Tobacco Leaves | 2.04 - 4.81 days |

Advanced Analytical and Computational Chemistry Studies on N Methyl N 1,2,3 Thiadiazol 5 Ylurea

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

The definitive identification and purity verification of N-Methyl-N'-1,2,3-thiadiazol-5-ylurea rely on a combination of spectroscopic methods. Each technique provides unique information about the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

In the ¹H NMR spectrum of a related compound, N-(4-Methyl nih.govresearchgate.netnih.govthiadiazol-5-yl)-N'-phenylurea, characteristic signals include a singlet for the methyl group (CH₃) at 2.59 ppm and signals for the two NH protons of the urea (B33335) linkage at 9.15 ppm and 10.12 ppm. researchgate.net For this compound, one would expect a singlet for the N-methyl group, distinct signals for the two NH protons, and a singlet for the C4-H proton on the thiadiazole ring.

The ¹³C NMR spectrum provides information on the carbon skeleton. For an analog, signals for the methyl carbon appear at 11.7 ppm, while the carbonyl carbon (C=O) of the urea is observed at 151.7 ppm. researchgate.net Similar characteristic peaks would be expected for the target compound, confirming the presence of the methyl, urea, and thiadiazole moieties.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The spectra of N-substituted thiadiazolylureas show characteristic absorption bands for N-H stretching vibrations (around 3260-3130 cm⁻¹), C=O stretching of the urea group (around 1680 cm⁻¹), and vibrations associated with the thiadiazole ring. researchgate.net

Mass Spectrometry (MS) : Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the compound's identity. In the mass spectrum of N-(4-Methyl nih.govresearchgate.netnih.govthiadiazol-5-yl)-N'-phenylurea, the molecular ion peak [M]⁺ is observed, along with characteristic fragment ions, such as a prominent peak at m/z 87, corresponding to the 4-methyl-1,2,3-thiadiazole (B96444) fragment. researchgate.net

The following table summarizes typical spectroscopic data observed for a closely related analog, which is indicative of the expected values for this compound.

| Technique | Functional Group/Proton | Observed Shift/Frequency (in N-(4-Methyl nih.govresearchgate.netnih.govthiadiazol-5-yl)-N'-phenylurea) |

| ¹H NMR | Thiadiazole-CH₃ | 2.59 ppm (singlet) |

| Urea-NH | 9.15 ppm (singlet), 10.12 ppm (singlet) | |

| ¹³C NMR | Thiadiazole-CH₃ | 11.7 ppm |

| Urea-C=O | 151.7 ppm | |

| IR Spectroscopy | N-H stretch | ~3260 cm⁻¹ |

| C=O stretch | ~1680 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z 234 |

Quantum Chemical Calculations and Molecular Modeling (e.g., HOMO-LUMO Energy, Charge Distribution, Fukui Indices)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. nih.gov These computational methods provide insights that complement experimental findings.

Frontier Molecular Orbitals (HOMO-LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. ajchem-a.comnih.gov A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and prone to electronic transitions. nih.gov For thiadiazole derivatives, DFT calculations are used to map the electron density of these orbitals and calculate the energy gap, which helps in predicting their bioactivity. ajchem-a.com

Charge Distribution and Molecular Electrostatic Potential (MEP) : MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. ajchem-a.com For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen and nitrogen atoms of the urea group and the nitrogen and sulfur atoms of the thiadiazole ring, indicating these are potential sites for electrophilic attack. Positive potential (blue) would be expected around the NH protons.

Fukui Indices : These are reactivity descriptors derived from conceptual DFT that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By calculating Fukui functions, researchers can pinpoint specific atoms that are most likely to participate in chemical reactions, which is invaluable for understanding mechanisms of action and metabolism.

The table below presents typical quantum chemical parameters that would be calculated for this compound, based on studies of similar heterocyclic compounds.

| Parameter | Significance | Typical Method of Calculation |

| E(HOMO) | Electron-donating ability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| E(LUMO) | Electron-accepting ability | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, kinetic stability | ΔE = E(LUMO) - E(HOMO) |

| Molecular Electrostatic Potential (MEP) | Maps electrophilic and nucleophilic sites | DFT |

| Fukui Functions | Predicts local reactivity sites | Conceptual DFT |

Molecular Dynamics Simulations to Investigate Ligand-Target Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.com This technique is essential for understanding the dynamic interactions between a ligand, such as this compound, and its biological target (e.g., a receptor or enzyme).

An MD simulation begins with a starting structure of the ligand-protein complex, often obtained from molecular docking. The simulation then calculates the forces between atoms and uses Newton's laws of motion to predict their subsequent movements over a specific period, typically nanoseconds to microseconds. youtube.com

Key insights from MD simulations include:

Binding Stability : By analyzing the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time, researchers can assess the stability of the binding pose. A stable RMSD value suggests that the ligand remains securely bound in the active site. youtube.com

Conformational Changes : MD simulations can reveal how the protein and ligand change their shapes to accommodate each other, providing a more realistic view of the binding event than static docking models.

Key Interactions : The simulation allows for the detailed analysis of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, identifying the specific amino acid residues that are critical for binding. nih.gov

Binding Free Energy : Techniques like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) can be applied to MD simulation trajectories to calculate the binding free energy, providing a quantitative measure of the ligand's affinity for the target. nih.gov

For a thiadiazole urea compound, MD simulations could be used to explore its interaction with plant hormone receptors to understand the structural basis of its biological activity. nih.gov

In Silico Prediction of Biological Activity and Receptor Binding Affinities

In silico methods are computational approaches used in the early stages of drug discovery to predict the biological activity and pharmacokinetic properties of a compound before it is synthesized.

Molecular Docking : This is a primary technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating a "docking score," which estimates the binding affinity. ekb.eg For this compound, docking studies could be performed against cytokinin receptors, given the known cytokinin-like activity of its parent compound, Thidiazuron. nih.gov The results would predict the binding mode and provide a binding energy value (e.g., in kcal/mol), with more negative values indicating stronger predicted affinity. ekb.eg

Pharmacophore Modeling : This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. By comparing the structure of this compound to a known pharmacophore model for a specific target, its potential activity can be inferred.

ADMET Prediction : Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's potential as a therapeutic or agrochemical agent. In silico tools can predict these properties based on the molecular structure. mdpi.com For instance, parameters like lipophilicity (LogP), water solubility, and potential for binding to plasma proteins can be calculated to assess the compound's drug-likeness and bioavailability. mdpi.com

The following table shows example data that can be generated through in silico prediction for a novel compound.

| Prediction Method | Parameter | Example Value (for an analog) | Interpretation |

| Molecular Docking | Binding Energy (kcal/mol) | -8.5 | Strong predicted binding affinity to the target receptor. |

| ADMET Prediction | Lipinski's Rule of Five | 0 violations | Good predicted oral bioavailability. |

| Human Intestinal Absorption | > 90% | High likelihood of absorption after oral administration. | |

| Caco-2 Permeability | High | Good predicted permeability across the intestinal wall. |

Conclusion and Future Research Perspectives

Synthesis of Key Research Findings on N-Methyl-N'-1,2,3-thiadiazol-5-ylurea and its Analogues

Research into N'-1,2,3-thiadiazol-5-ylurea derivatives has revealed a broad spectrum of biological activities, largely centered around their role as plant growth regulators and their potential as therapeutic agents.

A straightforward and effective method for the synthesis of 1,2,3-thiadiazolylureas involves the reaction of 1,2,3-thiadiazolyl isocyanates with primary amines. osi.lv These isocyanates are typically generated in situ through the Curtius rearrangement of 1,2,3-thiadiazolylcarbonyl azides. osi.lv This synthetic route offers a versatile platform for creating a diverse library of analogues for structure-activity relationship (SAR) studies.

The most extensively studied analogue is Thidiazuron (N-phenyl-N'-1,2,3-thiadiazol-5-ylurea), a compound with potent cytokinin-like activity. nih.govdocumentsdelivered.com It is widely used in plant tissue culture to induce shoot regeneration and somatic embryogenesis. nih.govnih.gov The cytokinin activity of TDZ is attributed to its ability to modulate endogenous plant growth regulators. researchgate.net

Another notable analogue, N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea, which differs from TDZ by the presence of two additional methyl groups, has also been synthesized and tested for its cytokinin activity. osi.lvresearchgate.net The study of such analogues helps in understanding the structural requirements for biological activity.

Beyond plant growth regulation, derivatives of the 1,2,3-thiadiazole (B1210528) scaffold have demonstrated a wide range of other bioactivities, including antifungal, antiviral, and anticancer properties. mdpi.com For instance, certain 1,2,3-thiadiazole derivatives have shown promising activity against HIV-1. mdpi.com The versatility of the 1,2,3-thiadiazole ring system makes it a privileged scaffold in the design of new bioactive molecules. mdpi.comresearchgate.net

The following table summarizes the key research findings on prominent N'-1,2,3-thiadiazol-5-ylurea analogues and related compounds.

| Compound/Analogue | Key Research Findings |

| Thidiazuron (TDZ) | Potent cytokinin-like activity, widely used in plant tissue culture for regeneration. nih.govdocumentsdelivered.com Modulates endogenous plant growth regulators. researchgate.net |

| N-(4-methyl-1,2,3-thiadiazol-5-yl)-N'-(4-methylphenyl)urea | Synthesized and evaluated for cytokinin activity, providing insights into structure-activity relationships. osi.lvresearchgate.net |

| Various 1,2,3-thiadiazole derivatives | Exhibit a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties. mdpi.com |

Identification of Research Gaps and Unexplored Areas for Further Investigation

Despite the significant body of research on TDZ and other 1,2,3-thiadiazole derivatives, several research gaps and unexplored avenues remain.

Limited Data on this compound: There is a conspicuous lack of specific research on the synthesis, properties, and biological activities of this compound itself. Future studies should focus on synthesizing this specific compound and evaluating its bioactivities in comparison to its well-characterized analogues.

Comprehensive Structure-Activity Relationship (SAR) Studies: While some SAR studies have been conducted, a more systematic exploration of how different substituents on both the phenyl and thiadiazole rings of the N'-1,2,3-thiadiazol-5-ylurea scaffold affect a wider range of biological activities is needed.

Mode of Action for Non-Cytokinin Activities: The mechanism of action for the cytokinin-like effects of TDZ is relatively well-understood. However, the molecular targets and pathways through which other 1,2,3-thiadiazole derivatives exert their antifungal, antiviral, and anticancer effects are less clear and warrant further investigation.

Exploration of Novel Therapeutic Applications: The diverse bioactivities of the 1,2,3-thiadiazole scaffold suggest that its derivatives could be explored for a wider range of therapeutic applications beyond what has been currently reported.

Potential for Novel Derivatization to Enhance Specific Bioactivities

The 1,2,3-thiadiazole-5-ylurea scaffold presents a fertile ground for novel derivatization to enhance specific biological activities. The synthetic accessibility of this class of compounds allows for systematic modifications to fine-tune their properties.

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring can significantly impact the compound's polarity, bioavailability, and interaction with biological targets. This could lead to the development of analogues with enhanced potency or selectivity for a particular bioactivity.

Modification of the 1,2,3-Thiadiazole Ring: While the 1,2,3-thiadiazole ring is a key pharmacophore, modifications such as the introduction of substituents at the C4 position could influence the electronic properties and steric profile of the molecule, potentially leading to novel activities. For example, the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives has been explored to generate compounds with antimicrobial activity. mdpi.com

Hybrid Molecule Synthesis: A promising strategy involves creating hybrid molecules by linking the 1,2,3-thiadiazole-5-ylurea moiety with other known bioactive pharmacophores. This approach could lead to compounds with dual modes of action or synergistic effects. For example, combining the 1,2,3-thiadiazole scaffold with other heterocyclic systems known for their biological activities is a common strategy in drug discovery. mdpi.com

Implications for Sustainable Agriculture and Advances in Chemical Biology

The research on N'-1,2,3-thiadiazol-5-ylurea analogues, particularly TDZ, has significant implications for both sustainable agriculture and the advancement of chemical biology.

Sustainable Agriculture: TDZ and its analogues have the potential to contribute to more sustainable agricultural practices. Their use in micropropagation can facilitate the rapid multiplication of elite plant varieties, including those with improved disease resistance or stress tolerance, thereby reducing the need for chemical pesticides and enhancing crop yields. nih.govnih.gov Furthermore, the development of novel 1,2,3-thiadiazole-based fungicides and plant activators could provide more environmentally friendly alternatives to conventional agrochemicals. mdpi.comresearchgate.net

Advances in Chemical Biology: N'-1,2,3-thiadiazol-5-ylurea derivatives serve as valuable chemical tools for dissecting and understanding fundamental biological processes in plants. As potent modulators of plant development, they can be used to study hormone signaling pathways and the molecular mechanisms of cell differentiation and morphogenesis. researchgate.net The development of fluorescently tagged or photo-affinity labeled analogues could further aid in identifying their cellular targets and elucidating their mechanisms of action at a molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.